molecular formula C19H30O2 B12406920 5|A-Androstan-3|A-ol-17-one-d5

5|A-Androstan-3|A-ol-17-one-d5

Cat. No.: B12406920
M. Wt: 295.5 g/mol
InChI Key: QGXBDMJGAMFCBF-BXOQJNCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Androstan-3|A-ol-17-one-d5 involves the incorporation of deuterium atoms into the parent compound, 5|A-Androstan-3|A-ol-17-one. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5|A-Androstan-3|A-ol-17-one-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized derivatives.

    Reduction: Conversion to alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: 5|A-Androstan-3|A-ol-17-one-d5 is used as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. It helps in the accurate quantification and identification of steroid metabolites .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It serves as a tracer to investigate the metabolism of steroids in various biological systems .

Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of steroid-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of steroid-based medications. It ensures the accuracy and consistency of drug formulations .

Mechanism of Action

The mechanism of action of 5|A-Androstan-3|A-ol-17-one-d5 involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it does not exert biological effects directly but serves as a tracer in various biochemical assays. It helps in tracking the metabolic fate of steroids and understanding their interactions with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 5|A-Androstan-3|A-ol-17-one-d5 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for studies requiring precise quantification and tracking of steroid metabolites .

Properties

Molecular Formula

C19H30O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D

InChI Key

QGXBDMJGAMFCBF-BXOQJNCRSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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